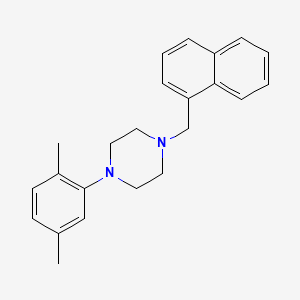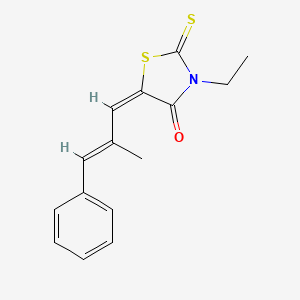![molecular formula C19H24O4 B5221066 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene)](/img/structure/B5221066.png)
1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene), also known as PMB, is a chemical compound that has been widely used in scientific research. It belongs to the class of bisphenol compounds and is commonly used as a building block in the synthesis of various materials.
Wirkmechanismus
The mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) is not well understood. However, it is known that 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) can interact with biological molecules such as DNA and proteins. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) can also undergo oxidation and reduction reactions, which may play a role in its biological activity.
Biochemical and Physiological Effects
1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant activity, which may be useful in the treatment of oxidative stress-related diseases. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases. In addition, 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) has been shown to have antitumor activity, which may be useful in the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) can also be easily modified to introduce new functional groups, which can be useful in the synthesis of new materials. However, 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) also has some limitations. It is not very soluble in water, which can limit its use in biological experiments. In addition, 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) can undergo degradation under certain conditions, which can affect its stability and activity.
Zukünftige Richtungen
There are several future directions for the research of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene). One direction is to explore its potential as an antioxidant and anti-inflammatory agent. Another direction is to investigate its potential as an anticancer agent. In addition, further research is needed to understand the mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) and to develop new synthetic methods for 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) derivatives. Finally, 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) can also be used as a building block in the synthesis of new materials with unique properties, which can have potential applications in various fields.
Synthesemethoden
The synthesis of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) involves the reaction between 2-methoxyphenol and 1,5-pentanediol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography. The yield of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) is typically high, and the purity can be easily controlled.
Wissenschaftliche Forschungsanwendungen
1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) has been widely used in scientific research due to its unique properties. It can be used as a building block in the synthesis of various materials, including polymers, dendrimers, and liquid crystals. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) can also be used as a ligand in coordination chemistry, and as a stabilizer in emulsion polymerization. In addition, 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) has been used as a probe in fluorescence spectroscopy and as a model compound in theoretical chemistry.
Eigenschaften
IUPAC Name |
1-methoxy-2-[5-(2-methoxyphenoxy)pentoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-20-16-10-4-6-12-18(16)22-14-8-3-9-15-23-19-13-7-5-11-17(19)21-2/h4-7,10-13H,3,8-9,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMBJULDAYPIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B5220985.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoic acid](/img/structure/B5220987.png)
![11-(2,3-dimethylphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5220992.png)
![3-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-thiophenesulfonamide](/img/structure/B5221001.png)

![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5221008.png)
![2-{1-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5221014.png)


![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5221052.png)

![2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol](/img/structure/B5221056.png)

![11-(3-bromo-4-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5221077.png)